molecular formula C6H8N2 B1677787 3-(Aminomethyl)pyridin CAS No. 3731-52-0

3-(Aminomethyl)pyridin

Katalognummer: B1677787
CAS-Nummer: 3731-52-0
Molekulargewicht: 108.14 g/mol
InChI-Schlüssel: HDOUGSFASVGDCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Picolamin: ist eine organische Verbindung mit der Summenformel C6H8N2 . . Diese Verbindung ist ein Derivat von Pyridin, bei dem eine Aminomethylgruppe an der dritten Position des Pyridinrings gebunden ist. Picolamin ist eine farblose Flüssigkeit mit einem charakteristischen Geruch und ist löslich in Wasser und den meisten organischen Lösungsmitteln .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Industrielle Produktionsverfahren: Die industrielle Produktion von Picolamin umfasst typischerweise die Hydrierung von 3-Cyanopyridin unter Verwendung eines Metallkatalysators wie Palladium oder Platin unter Hochdruck- und Hochtemperaturbedingungen .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOUGSFASVGDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044424
Record name 3-(Aminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3731-52-0
Record name 3-Pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3731-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Aminomethyl)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinemethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Aminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

For example, in U.S. Pat. No. 2,798,077, "Preparation of Methyl-(beta-picolyl)-Amine," issued to R. Schlapfer et al. in 1957, it is disclosed that 3-cyanopyridine can be hydrogenated h the presence of excess methylamine and a Raney nickel catalyst to yield N-methyl-3-picolylamine and beta-picolylamine. Separation of the beta-picolylamine is then required.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol;
Name
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) in ethanol (0.25 mL) was prepared in a 4 mL reaction vial and triethylamine (0.027 mL, 0.192 mmol) added. A solution of N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide (28.8 mg, 0.08 mmol) in ethanol (0.75 mL) was then added and the reaction heated at 40° C. overnight. After this time, further pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) was added and the reaction heated at 50° C. for an additional 2 hours. The reaction mixture was then concentrated under a stream of nitrogen and the crude mixture purified by high-pH MDAP to give the required product, 10.6 mg. LCMS (M+1) 468, RT 1.24 mins.
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0.027 mL
Type
reactant
Reaction Step Two
Name
N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
Quantity
28.8 mg
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
solvent
Reaction Step Three
Quantity
10.38 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)pyridine
Reactant of Route 2
3-(Aminomethyl)pyridine
Reactant of Route 3
3-(Aminomethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(Aminomethyl)pyridine
Reactant of Route 5
3-(Aminomethyl)pyridine
Reactant of Route 6
3-(Aminomethyl)pyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 3-(Aminomethyl)pyridine?

A1: 3-(Aminomethyl)pyridine has a molecular formula of C₆H₈N₂ and a molecular weight of 108.15 g/mol.

Q2: What are the key spectroscopic characteristics of 3-(Aminomethyl)pyridine?

A2: 3-(Aminomethyl)pyridine can be characterized by various spectroscopic techniques, including:

  • NMR spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and purity assessment. []
  • IR spectroscopy: The presence of characteristic functional groups like primary amines and pyridines can be identified by specific absorption bands in the IR spectrum. [, , , ]

Q3: How does 3-(Aminomethyl)pyridine perform under various conditions, impacting its applications?

A3: 3-(Aminomethyl)pyridine exhibits stability across a range of conditions, proving beneficial for applications like:

  • Coordination polymers: Serving as a ligand to form stable coordination polymers with various metal ions, exhibiting interesting structural motifs and properties. [, , , ]
  • Perovskite solar cells: Improving the stability and efficiency of perovskite solar cells by modifying the perovskite film surface. [, , ]
  • Organic synthesis: Participating in reactions as a reagent or intermediate due to its reactivity towards various electrophiles. [, , ]

Q4: Does 3-(Aminomethyl)pyridine exhibit catalytic properties?

A4: While 3-(Aminomethyl)pyridine itself may not be a direct catalyst, it plays a crucial role in synthesizing catalytically active compounds:

  • Heteronuclear hexacyanometallate(III) coordination polymers: 3-(Aminomethyl)pyridine acts as a ligand in forming coordination polymers with catalytic activity in the peroxidative oxidation of benzylic alcohols. []

Q5: Have computational methods been employed to study 3-(Aminomethyl)pyridine?

A5: Yes, computational chemistry techniques have been used to investigate 3-(Aminomethyl)pyridine:

  • Density functional theory (DFT): DFT calculations helped understand the reactivity of 3-(Aminomethyl)pyridine derivatives with peroxovanadium(V) complexes, highlighting the influence of solvation effects. []
  • Molecular docking: Docking studies have been utilized to explore the potential of 3-(Aminomethyl)pyridine derivatives as bioactive agents, predicting their interactions with target proteins. []
  • Quantum chemical calculations: These calculations have been performed to understand the inhibition mechanism of 3-(Aminomethyl)pyridine on mild steel corrosion, providing insights into its adsorption behavior. []

Q6: How do structural modifications of 3-(Aminomethyl)pyridine influence its activity and properties?

A6: Modifying 3-(Aminomethyl)pyridine's structure significantly impacts its activity and properties:

  • N-substitution: Different N-substituents on the aminomethyl group can direct lithiation to either the pyridine ring or the side chain, enabling the synthesis of diverse derivatives. [, , ]
  • Chalcone derivatives: Combining 3-(Aminomethyl)pyridine with chalcone moieties resulted in compounds exhibiting antiproliferative activity against cancer cell lines. []
  • Thiourea derivatives: Incorporating 3-(Aminomethyl)pyridine into thiourea structures led to derivatives with varying antibacterial activities against E. coli and B. subtilis. []

Q7: What strategies can be employed to improve the stability, solubility, or bioavailability of 3-(Aminomethyl)pyridine and its derivatives?

A7: While specific stability and formulation strategies for 3-(Aminomethyl)pyridine are not extensively detailed in the provided papers, general approaches applicable to similar compounds include:

  • Salt formation: Forming salts with suitable acids can enhance solubility and stability. []
  • Polymer conjugation: Conjugating 3-(Aminomethyl)pyridine to polymers like methacrylamide can modify its solubility, temperature responsiveness, and even impart antibacterial properties. []

Q8: What analytical techniques are commonly employed to characterize and quantify 3-(Aminomethyl)pyridine?

A8: Common analytical techniques used for 3-(Aminomethyl)pyridine include:

  • NMR spectroscopy: Determining structure, purity, and studying interactions with other molecules. [, , ]
  • Elemental analysis: Confirming the elemental composition and purity of the synthesized compound. [, , ]
  • Mass spectrometry: Identifying the compound based on its mass-to-charge ratio and fragmentation pattern. [, , ]

Q9: Have any in vitro or in vivo studies been conducted to evaluate the efficacy of 3-(Aminomethyl)pyridine derivatives?

A9: Yes, several studies have explored the biological activities of 3-(Aminomethyl)pyridine derivatives:

  • Anticancer activity: Chalcone derivatives of 3-(Aminomethyl)pyridine displayed promising antiproliferative activity against A549 and MCF-7 cancer cell lines in MTT assays. []
  • Antibacterial activity: Thiourea derivatives containing 3-(Aminomethyl)pyridine showed varying degrees of antibacterial activity against E. coli and B. subtilis. []
  • Insecticidal activity: Amidophosphoric acid esters incorporating substituted pyridine moieties, including those derived from 3-(Aminomethyl)pyridine, exhibited insecticidal activity against aphids. []

Q10: What is known about the safety profile of 3-(Aminomethyl)pyridine?

A10: While comprehensive toxicological data is not available within the provided research, one study reported allergic contact dermatitis cases linked to 3-(Aminomethyl)pyridine present in topical analgesic sprays. [] This highlights the importance of further research to assess potential toxicity and safety concerns.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.